4-Amino-N-hydroxy-2-methylpyrimidine-5-carboximidamide
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Overview
Description
4-Amino-N-hydroxy-2-methylpyrimidine-5-carboximidamide is a compound belonging to the class of organic compounds known as hydropyrimidines. These compounds contain a hydrogenated pyrimidine ring, which is a six-membered ring with two nitrogen atoms. The compound is characterized by the presence of amino, hydroxy, and carboximidamide functional groups attached to the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-hydroxy-2-methylpyrimidine-5-carboximidamide typically involves the reaction of 4-amino-2-methyl-5-pyrimidinecarbonitrile with hydroxylamine hydrochloride in dimethyl sulfoxide. The reaction is carried out at a temperature of 40°C for 92 hours, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-hydroxy-2-methylpyrimidine-5-carboximidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and hydroxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.
Scientific Research Applications
4-Amino-N-hydroxy-2-methylpyrimidine-5-carboximidamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes
Mechanism of Action
The mechanism of action of 4-Amino-N-hydroxy-2-methylpyrimidine-5-carboximidamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. For example, it may inhibit enzymes involved in nucleotide biosynthesis, leading to disruptions in cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-hydroxymethyl-2-methylpyrimidine: This compound is structurally similar and shares some chemical properties.
4-Amino-2-methyl-5-pyrimidinecarbonitrile: Another related compound used in the synthesis of 4-Amino-N-hydroxy-2-methylpyrimidine-5-carboximidamide.
Uniqueness
This compound is unique due to its specific functional groups and their arrangement on the pyrimidine ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C6H9N5O |
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Molecular Weight |
167.17 g/mol |
IUPAC Name |
4-amino-N'-hydroxy-2-methylpyrimidine-5-carboximidamide |
InChI |
InChI=1S/C6H9N5O/c1-3-9-2-4(5(7)10-3)6(8)11-12/h2,12H,1H3,(H2,8,11)(H2,7,9,10) |
InChI Key |
VCLLNBJQUNKPPW-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=NC=C(C(=N1)N)/C(=N/O)/N |
Canonical SMILES |
CC1=NC=C(C(=N1)N)C(=NO)N |
Origin of Product |
United States |
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